Cyclohexyl 7-(4-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Cyclohexyl 7-(4-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antibacterial, antiviral, and antifungal properties
Preparation Methods
The synthesis of Cyclohexyl 7-(4-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves multiple steps. One common method includes the following steps :
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.
Introduction of the Bromo-Methoxyphenyl Group: The bromo-methoxyphenyl group can be introduced through a regioselective C7–H arylation reaction using aryl halides and ruthenium(II) complexes as catalysts.
Cyclohexyl Group Addition: The cyclohexyl group is typically added through esterification reactions involving cyclohexanol and the carboxylate group of the triazolopyrimidine core.
Chemical Reactions Analysis
Cyclohexyl 7-(4-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclohexyl 7-(4-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Cyclohexyl 7-(4-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several molecular targets and pathways:
Inhibition of Enzymes: The compound inhibits key enzymes involved in inflammatory and neurodegenerative pathways, such as nitric oxide synthase and tumor necrosis factor-α.
Modulation of Signaling Pathways: It modulates signaling pathways, including the NF-kB pathway, which plays a crucial role in inflammation and cell survival.
Induction of Apoptosis: The compound induces apoptosis in cancer cells by activating caspase enzymes and reducing the expression of anti-apoptotic proteins.
Comparison with Similar Compounds
Cyclohexyl 7-(4-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives:
7-(4-Iodophenyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine: This compound has similar biological activities but differs in the halogen substituent, which can affect its reactivity and potency.
Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate: This derivative has a hydroxyl group instead of a bromo group, which can influence its solubility and interaction with biological targets.
Properties
Molecular Formula |
C20H23BrN4O3 |
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Molecular Weight |
447.3 g/mol |
IUPAC Name |
cyclohexyl 7-(4-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H23BrN4O3/c1-12-17(19(26)28-14-6-4-3-5-7-14)18(25-20(24-12)22-11-23-25)15-9-8-13(21)10-16(15)27-2/h8-11,14,18H,3-7H2,1-2H3,(H,22,23,24) |
InChI Key |
YDIXNLHJFVTUJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C=C(C=C3)Br)OC)C(=O)OC4CCCCC4 |
Origin of Product |
United States |
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